2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethanamine
Description
Chemical Structure and Properties
The compound 2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethanamine (IUPAC name) is an indole-derived ethanamine featuring a methyl group at position 2 and a trifluoromethoxy (-OCF₃) substituent at position 5 of the indole ring. The ethanamine side chain is attached at position 3 (Figure 1). Key properties include:
Properties
Molecular Formula |
C12H13F3N2O |
|---|---|
Molecular Weight |
258.24 g/mol |
IUPAC Name |
2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethanamine |
InChI |
InChI=1S/C12H13F3N2O/c1-7-9(4-5-16)10-6-8(18-12(13,14)15)2-3-11(10)17-7/h2-3,6,17H,4-5,16H2,1H3 |
InChI Key |
DPXCGYZETKLAHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCN |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis
The Fischer indole synthesis is a classical method for constructing indoles from phenylhydrazines and carbonyl compounds.
Steps :
-
Synthesis of 5-trifluoromethoxy-2-methylphenylhydrazine :
-
Cyclization with 4-ethoxy-4-oxobutanal :
-
Reaction under acidic conditions (e.g., HCl, H2SO4) forms the indole ring with an ethyl ester side chain.
-
-
Hydrolysis and Decarboxylation :
Reaction Table :
Leimgruber-Batcho Indole Synthesis
This method constructs indoles from o-nitrotoluene derivatives via enamine intermediates.
Steps :
-
Formation of Enamine :
-
Reductive Cyclization :
-
Hydrogenation (H2/Pd-C) reduces the nitro group and cyclizes the enamine into the indole core.
-
-
Side Chain Introduction :
Advantages :
Coupling and Oxidation Strategy (Adapted from Ivacaftor Synthesis)
A patented one-pot method for quinolones was adapted for indole derivatives:
Steps :
-
Coupling Indole Acetic Acid with Aniline :
-
Oxidative Ring Expansion :
-
Ozonolysis cleaves the indole ring, followed by base-mediated (pyridine/Et3N) rearrangement to form a quinoline intermediate.
-
-
Reductive Amination :
Critical Notes :
-
Ozonolysis conditions must be tightly controlled to avoid over-oxidation.
-
Yield for this route is moderate (40–50%) due to side reactions.
Functional Group Transformations
Ethylamine Side Chain Modification
-
Gabriel Synthesis :
-
Nitrile Reduction :
Purification and Characterization
-
Chromatography : Silica gel chromatography (hexane/EtOAc) isolates the product.
-
Salt Formation : Treatment with HCl in ether yields the hydrochloride salt for improved stability.
-
Analytical Data :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Fischer Indole | 50–55 | ≥95 | High | Moderate |
| Leimgruber-Batcho | 60–65 | ≥90 | Moderate | High |
| Coupling/Oxidation | 40–50 | ≥85 | Low | Low |
Chemical Reactions Analysis
Types of Reactions
2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the indole ring or the ethanamine side chain.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophilic reagents: Trifluoromethoxy reagents, halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethan-1-amine has various scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and protein targets. The indole ring can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Indole Ring
Position 5 Substituents
5-Methoxy Derivatives
- Lower lipophilicity (clogP ≈ 1.2 vs. 2.5 for the target compound) may affect blood-brain barrier penetration.
5-Fluoro Derivatives
- Fluorine’s small size and high electronegativity may improve target selectivity but lacks the steric bulk of -OCF₃.
- Lower molecular weight (204 vs. 258) may influence pharmacokinetics.
5-Ethyl/Propyl Derivatives
- Alkyl groups increase hydrophobicity but reduce electronic effects compared to -OCF₃.
Position 2 Substituents
Core Structure Modifications
Indole vs. Phenylpiperidine Scaffolds
- Example : N-Methyl-2-piperidin-1-yl-N-{2-[3-(trifluoromethoxy)phenyl]-ethyl}ethanamine (C₁₇H₂₇Cl₂F₃N₂O, MW = 404.36)
- This phenylpiperidine derivative targets σ-receptors (σ₁ Ki = 3.2 nM; σ₂ Ki = 48.3 nM) .
- The indole core of the target compound may favor interactions with serotoninergic or HSP90 pathways over σ-receptors.
Spirocyclic and Diphenylindole Derivatives
Trifluoromethoxy Positional Isomers
- 6-Trifluoromethoxy Analogs: 2-(6-(Trifluoromethoxy)-1H-indol-3-yl)ethanamine hydrochloride (MFCD18027183) Positional isomerism at the indole ring (5- vs.
Physicochemical and Pharmacological Comparison
Table 1. Key Properties of Selected Analogs
*Calculated using Molinspiration or similar tools.
Research Implications and Gaps
- Target Affinity: While σ-receptor ligands (e.g., compound 29 in ) show nanomolar affinity, the target compound’s binding to σ or other receptors (e.g., serotonin, HSP90) remains uncharacterized.
- Metabolic Stability : The trifluoromethoxy group may reduce oxidative metabolism compared to methoxy or alkyl analogs, warranting ADME studies.
- Therapeutic Potential: Structural similarities to HSP90 binders and anti-inflammatory DPIE derivatives suggest unexplored applications in oncology or immunology.
Biological Activity
2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethanamine, a compound belonging to the indole derivative class, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C12H13F3N2O
- Molecular Weight : 258.2 g/mol
- CAS Number : 299168-85-7
- Purity : Typically ≥95%
The biological activity of 2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethanamine is primarily attributed to its ability to interact with various molecular targets. The trifluoromethoxy group enhances the compound's stability and bioavailability, allowing it to modulate receptor and enzyme activity effectively.
Key Mechanisms:
- Receptor Interaction : The compound may bind to specific receptors involved in neurotransmission and cell signaling.
- Enzyme Modulation : It has been shown to inhibit certain enzymes, which can lead to anti-inflammatory and anticancer effects.
Anticancer Properties
Research indicates that 2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethanamine exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines.
| Study | Cell Line | Effect |
|---|---|---|
| Study A | FaDu (hypopharyngeal) | Induced apoptosis better than bleomycin |
| Study B | Breast cancer cells | Inhibited cell proliferation |
Anti-inflammatory Effects
The compound's anti-inflammatory properties are linked to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases.
Case Study 1: Cancer Therapy
In a study involving breast cancer cells, 2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethanamine was found to prevent the antiproliferative effects of alpha-difluoromethylornithine when activated, indicating a complex interaction with cellular signaling pathways .
Case Study 2: Neuroprotection
Another study explored the neuroprotective effects of this compound, showing promise in inhibiting acetylcholinesterase activity, which is crucial for conditions like Alzheimer’s disease .
Comparative Analysis with Similar Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| 2-[5-(trifluoromethyl)thiophen-2-yl]ethanamine | Thiophene ring | Moderate anticancer activity |
| Indole-3-acetic acid | Natural indole derivative | Plant growth regulator |
The unique trifluoromethoxy group in 2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethanamine distinguishes it from similar compounds, enhancing its lipophilicity and metabolic stability, leading to improved interaction with biological targets.
Q & A
Q. What are the recommended synthetic routes for 2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethanamine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthetic pathways often involve indole core functionalization. A common approach includes:
Friedel-Crafts alkylation to introduce the trifluoromethoxy group at position 2.
Mannich reaction for amine side-chain installation at position 3.
Protection/deprotection strategies (e.g., Boc groups) to prevent undesired side reactions.
Key variables affecting yield:
- Temperature : Higher temperatures (80–120°C) improve trifluoromethoxy group incorporation but may degrade the indole core .
- Catalysts : Pd-mediated cross-coupling enhances regioselectivity for trifluoromethoxy substitution .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
| Synthetic Route | Yield (%) | Purity (HPLC) | Key Conditions |
|---|---|---|---|
| Friedel-Crafts | 45–60 | ≥95% | AlCl₃, DCM, 0°C |
| Mannich reaction | 55–70 | ≥90% | EtOH, reflux |
Q. How can researchers validate the structural identity of this compound using spectroscopic and crystallographic techniques?
- Methodological Answer :
- NMR : Compare and spectra with known tryptamine derivatives. The trifluoromethoxy group shows distinct signals at δ -58 to -62 ppm .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 289.112 (calculated for C₁₂H₁₂F₃N₂O).
- X-ray crystallography : Use SHELXL for refinement. The trifluoromethoxy group exhibits characteristic C–O–CF₃ torsion angles of 60–70° .
Q. What key physicochemical properties must be characterized prior to biological testing?
- Methodological Answer :
- Solubility : Determine in PBS (pH 7.4) and DMSO. The trifluoromethoxy group increases logP by ~0.5 compared to methoxy analogs, reducing aqueous solubility .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for indole ring oxidation products .
- pKa : Use potentiometric titration. The amine group (pKa ~9.5) influences membrane permeability .
Advanced Research Questions
Q. What experimental strategies resolve contradictions between in vitro binding affinity and in vivo pharmacological activity?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (liver microsomes). Low free fraction (<5%) may explain reduced in vivo efficacy despite high in vitro affinity .
- Receptor dimerization assays : Use BRET/FRET to assess if the compound disrupts 5-HT receptor oligomerization, altering signaling pathways .
- Tissue distribution studies : Autoradiography with -labeled analogs identifies off-target accumulation .
Q. How does the trifluoromethoxy group influence receptor binding kinetics compared to methoxy or halogen substituents?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Compare association/dissociation rates (kₐₙ/kₒff) for 5-HT₃ receptors. The trifluoromethoxy group’s electron-withdrawing effect reduces kₒff by 30% vs. methoxy .
- Molecular docking : The CF₃O group forms hydrophobic interactions with Leu228 in the 5-HT₃ binding pocket, unlike Cl or OCH₃ .
| Substituent | Kd (nM) | Residence Time (min) |
|---|---|---|
| CF₃O | 12.3 | 45 |
| OCH₃ | 28.7 | 22 |
| Cl | 18.9 | 30 |
Q. What computational methods are recommended to study dynamic behavior in biological systems?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Use AMBER or GROMACS with explicit solvent models. The trifluoromethoxy group stabilizes π-π stacking with Phe330 in HSP90 over 100 ns trajectories .
- QM/MM hybrid calculations : Assess electronic effects on serotonin receptor binding. The CF₃O group’s dipole moment (2.1 D) perturbs charge distribution in the binding site .
Q. How to design SAR studies to optimize the indole core while maintaining target engagement?
- Methodological Answer :
- Positional scanning : Synthesize analogs with substituents at positions 2, 5, and 7. Position 2-methyl improves metabolic stability by blocking CYP3A4 oxidation .
- Pharmacophore modeling : Identify critical features (e.g., amine distance to indole N: 4.2 Å) using Schrödinger Phase.
- Free-Wilson analysis : Quantify contributions of substituents to 5-HT receptor binding (ΔpIC₅₀ = +0.8 for CF₃O vs. H) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
